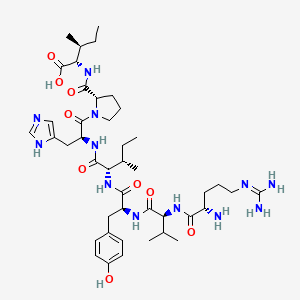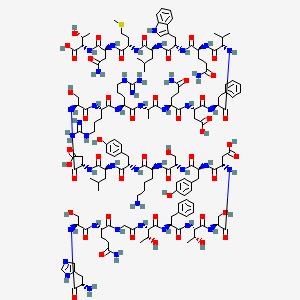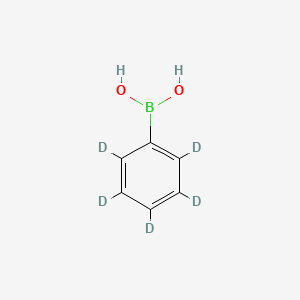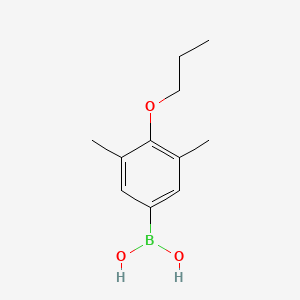
7-Isoleucine-aiii
Übersicht
Beschreibung
7-Isoleucine-aiii is a modified amino acid that has gained significant attention in the field of biochemistry and pharmacology due to its potential therapeutic applications. It is a synthetic derivative of isoleucine that has been modified to possess unique properties that make it suitable for use in scientific research. In
Wirkmechanismus
The mechanism of action of 7-Isoleucine-aiii is not well understood. However, it is believed to act as a modulator of protein function by altering the conformation and stability of proteins. It is also believed to interact with specific amino acid residues in proteins to enhance their activity.
Biochemische Und Physiologische Effekte
7-Isoleucine-aiii has been shown to have a range of biochemical and physiological effects. It has been shown to enhance the activity and stability of proteins, increase the solubility of peptides and proteins, and improve the pharmacokinetic properties of drugs. It has also been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 7-Isoleucine-aiii in lab experiments is its ability to enhance the activity and stability of proteins. This makes it a valuable tool for studying protein function. Additionally, its ability to improve the pharmacokinetic properties of drugs makes it a potential candidate for drug development. However, the synthesis of 7-Isoleucine-aiii is complex and requires expertise in synthetic chemistry. It is also relatively expensive, which limits its widespread use in lab experiments.
Zukünftige Richtungen
There are several future directions for the use of 7-Isoleucine-aiii in scientific research. One potential direction is the development of 7-Isoleucine-aiii-based drugs for the treatment of inflammatory and oxidative stress-related diseases. Another potential direction is the use of 7-Isoleucine-aiii as a building block for the synthesis of peptides and proteins with enhanced stability and activity. Additionally, further research is needed to understand the mechanism of action of 7-Isoleucine-aiii and its potential applications in protein engineering and drug development.
Conclusion
In conclusion, 7-Isoleucine-aiii is a modified amino acid that has unique properties that make it suitable for use in scientific research. Its ability to enhance the activity and stability of proteins, improve the pharmacokinetic properties of drugs, and exhibit anti-inflammatory and antioxidant properties make it a valuable tool for studying protein function and a potential candidate for drug development. However, its complex synthesis and relatively high cost limit its widespread use in lab experiments. Further research is needed to fully understand the mechanism of action of 7-Isoleucine-aiii and its potential applications in protein engineering and drug development.
Wissenschaftliche Forschungsanwendungen
7-Isoleucine-aiii has been used extensively in scientific research due to its unique properties. It has been used as a tool to study protein-protein interactions, protein-ligand interactions, and enzyme kinetics. It has also been used as a building block for the synthesis of peptides and proteins with enhanced stability and activity. Additionally, it has been used as a probe to study the role of specific amino acid residues in protein function.
Eigenschaften
IUPAC Name |
(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68N12O9/c1-7-24(5)34(40(61)51-31(20-27-21-47-22-49-27)41(62)55-18-10-12-32(55)38(59)54-35(42(63)64)25(6)8-2)53-37(58)30(19-26-13-15-28(56)16-14-26)50-39(60)33(23(3)4)52-36(57)29(44)11-9-17-48-43(45)46/h13-16,21-25,29-35,56H,7-12,17-20,44H2,1-6H3,(H,47,49)(H,50,60)(H,51,61)(H,52,57)(H,53,58)(H,54,59)(H,63,64)(H4,45,46,48)/t24-,25-,29-,30-,31-,32-,33-,34-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOLXDYACMRLMMF-GIBVOHFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C(C)CC)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@@H]([C@@H](C)CC)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68N12O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
897.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Isoleucine-aiii | |
CAS RN |
52498-25-6 | |
| Record name | Angiotensin III, ile(7)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052498256 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















